molecular formula C22H23N3O4S B1209479 EMD 53998 CAS No. 120223-04-3

EMD 53998

Cat. No.: B1209479
CAS No.: 120223-04-3
M. Wt: 425.5 g/mol
InChI Key: IZLRMTJLQCLMKF-UHFFFAOYSA-N
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Description

EMD 53998, also known as 5-[1-(3,4-dimethoxybenzoyl)-1,2,3,4-tetrahydro-6-quinolyl]-6-methyl-3,6-dihydro-2H-1,3,4-thiadiazin-2-one, is a cardiac positive inotropic agent. It functions as a phosphodiesterase III inhibitor and a calcium sensitizer, enhancing myocardial contractility. This compound boosts heart muscle strength while reducing energy consumption and minimizing the risk of arrhythmias .

Scientific Research Applications

EMD 53998 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the effects of phosphodiesterase III inhibition and calcium sensitization.

    Biology: Investigated for its effects on myocardial contractility and its potential to treat heart failure.

    Medicine: Explored as a potential therapeutic agent for heart conditions due to its positive inotropic effects.

    Industry: Utilized in the development of new cardiotonic agents and calcium sensitizers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of EMD 53998 involves multiple steps, including the formation of the thiadiazinone ring and the attachment of the quinoline and benzoyl groups. One method involves the acylation of this compound with (S)-camphanoyl chloride using triethylamine in methylene chloride .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis likely involves large-scale chemical reactions under controlled conditions to ensure high purity and yield. The compound is typically produced in solid form and stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions

EMD 53998 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties. These derivatives are often studied for their potential therapeutic applications .

Mechanism of Action

EMD 53998 exerts its effects through two primary mechanisms:

Comparison with Similar Compounds

Similar Compounds

    Pimobendan: Another phosphodiesterase III inhibitor and calcium sensitizer used in the treatment of heart failure.

    Milrinone: A phosphodiesterase III inhibitor with similar inotropic effects but different pharmacokinetic properties.

Uniqueness of EMD 53998

This compound is unique due to its dual mechanism of action, combining phosphodiesterase III inhibition with calcium sensitization. This dual action makes it a potent cardiotonic agent with the potential to improve myocardial contractility while minimizing the risk of arrhythmias .

Properties

IUPAC Name

5-[1-(3,4-dimethoxybenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-6-methyl-3,6-dihydro-1,3,4-thiadiazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-13-20(23-24-22(27)30-13)15-6-8-17-14(11-15)5-4-10-25(17)21(26)16-7-9-18(28-2)19(12-16)29-3/h6-9,11-13H,4-5,10H2,1-3H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLRMTJLQCLMKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=NNC(=O)S1)C2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC(=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90923274
Record name (3,4-Dimethoxyphenyl)[6-(2-hydroxy-6-methyl-6H-1,3,4-thiadiazin-5-yl)-3,4-dihydroquinolin-1(2H)-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90923274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120223-04-3, 147527-31-9, 148714-88-9
Record name EMD 53998
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120223043
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EMD 57033
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147527319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EMD 57439
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148714889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3,4-Dimethoxyphenyl)[6-(2-hydroxy-6-methyl-6H-1,3,4-thiadiazin-5-yl)-3,4-dihydroquinolin-1(2H)-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90923274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EMD-53998
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L67D8JK8X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name EMD-53998, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U8DR83SGS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name EMD-53998, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q66R347ATA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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